molecular formula C9H12N4O2 B1352436 Cyclo(-Ala-His) CAS No. 54300-25-3

Cyclo(-Ala-His)

Cat. No.: B1352436
CAS No.: 54300-25-3
M. Wt: 208.22 g/mol
InChI Key: KWWFDFUTSPWSFY-FSPLSTOPSA-N
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Description

Cyclo(-Ala-His) is a cyclic dipeptide composed of alanine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Ala-His) has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-Ala-His) can be synthesized through several methods, including:

  • Solution-phase synthesis: : This method involves the condensation of alanine and histidine in solution, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

  • Solid-phase peptide synthesis (SPPS): : This technique involves the stepwise assembly of the peptide on a solid support, followed by cyclization to form the diketopiperazine ring. SPPS allows for precise control over the sequence and purity of the peptide.

Industrial Production Methods

Industrial production of Cyclo(-Ala-His) may involve large-scale solution-phase synthesis or automated SPPS systems. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Ala-His) can undergo various chemical reactions, including:

  • Oxidation: : The histidine residue in Cyclo(-Ala-His) can be oxidized to form products such as 2-oxo-histidine. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

  • Reduction: : Reduction reactions can target the imidazole ring of histidine, potentially altering its electronic properties. Reducing agents like sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring of histidine, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 2-oxo-histidine derivatives

    Reduction: Reduced histidine derivatives

    Substitution: Functionalized histidine derivatives

Scientific Research Applications

Cyclo(-Ala-His) has a wide range of applications in scientific research:

  • Chemistry: : Cyclo(-Ala-His) serves as a model compound for studying peptide cyclization and diketopiperazine formation. It is also used in the development of new synthetic methodologies for cyclic peptides.

  • Biology: : In biological research, Cyclo(-Ala-His) is investigated for its potential antimicrobial, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

  • Medicine: : Cyclo(-Ala-His) is explored for its therapeutic potential, particularly in the development of peptide-based drugs. Its stability and bioactivity make it a promising candidate for various medical applications.

  • Industry: : In the industrial sector, Cyclo(-Ala-His) is used in the production of functional materials, such as hydrogels and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclo(-Ala-His) involves its interaction with specific molecular targets and pathways. The histidine residue in the compound can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Cyclo(-Ala-His) can be compared with other cyclic dipeptides, such as:

  • Cyclo(-Gly-Gly): : Composed of glycine residues, this compound is simpler and less sterically hindered than Cyclo(-Ala-His), making it less reactive in certain chemical reactions.

  • Cyclo(-Pro-Pro): : This diketopiperazine contains proline residues, which introduce rigidity into the ring structure. Cyclo(-Pro-Pro) is often used in studies of protein folding and stability.

  • Cyclo(-Phe-Phe): : Composed of phenylalanine residues, this compound is more hydrophobic than Cyclo(-Ala-His) and is used in the study of hydrophobic interactions in peptides.

Cyclo(-Ala-His) is unique due to the presence of the histidine residue, which imparts distinct chemical reactivity and biological activity. Its ability to form metal complexes and participate in various biochemical pathways sets it apart from other cyclic dipeptides.

Properties

IUPAC Name

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFDFUTSPWSFY-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?

A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []

Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?

A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []

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